Tert-butyl 6-amino-2-methylheptanoate
Description
Tert-butyl 6-amino-2-methylheptanoate is a branched-chain amino ester featuring a tert-butyl group, a seven-carbon heptanoate backbone with a methyl substituent at position 2 and an amino group at position 6. While specific experimental data for this compound are absent in the provided evidence, structural analogs such as tert-butyl 6-aminohexanoate () and tert-butyl pyrrolidine carboxylates () offer insights into its physicochemical and functional properties.
Properties
Molecular Formula |
C12H25NO2 |
|---|---|
Molecular Weight |
215.33 g/mol |
IUPAC Name |
tert-butyl 6-amino-2-methylheptanoate |
InChI |
InChI=1S/C12H25NO2/c1-9(7-6-8-10(2)13)11(14)15-12(3,4)5/h9-10H,6-8,13H2,1-5H3 |
InChI Key |
PBNNTSXNQQPUIN-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCC(C)N)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 6-amino-2-methylheptanoate typically involves the esterification of 6-amino-2-methylheptanoic acid with tert-butyl alcohol. This reaction is often catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions usually include refluxing the reactants in an organic solvent like toluene or dichloromethane to drive the esterification to completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts can also be employed to facilitate the esterification reaction, allowing for easier separation and purification of the product.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 6-amino-2-methylheptanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like acyl chlorides or anhydrides can be used for acylation reactions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Amides or other substituted products.
Scientific Research Applications
Tert-butyl 6-amino-2-methylheptanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-substrate interactions and protein modifications.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 6-amino-2-methylheptanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds or ionic interactions with active sites, while the ester group can undergo hydrolysis to release the active heptanoic acid derivative. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key differences between tert-butyl 6-amino-2-methylheptanoate and related compounds:
Key Structural and Functional Insights:
Chain Length and Lipophilicity: The target compound’s heptanoate chain (7 carbons) increases molecular weight and lipophilicity compared to tert-butyl 6-aminohexanoate (6 carbons) . This may reduce aqueous solubility but enhance membrane permeability in biological systems.
Amino Group Positioning: Both the target and tert-butyl 6-aminohexanoate feature an amino group at position 6. This positioning may influence hydrogen-bonding interactions and solubility, though the longer chain in the target compound could attenuate these effects .
Tert-butyl Ester Stability: Tert-butyl esters are broadly recognized for their stability under acidic and basic conditions, as noted in for a structurally distinct pyrrolidine derivative . This suggests the target compound’s ester group is similarly resistant to premature cleavage.
Proper ventilation and personal protective equipment (PPE) are recommended during synthesis or use .
Research Findings and Inferences
Synthetic Applications :
The tert-butyl group’s protective role in carboxylate intermediates is well-documented (). For example, tert-butyldimethylsilyl-protected intermediates () highlight the utility of bulky groups in multi-step syntheses . The target compound’s methyl and tert-butyl groups may similarly shield reactive sites during organic transformations.- Biological Relevance: Amino esters like tert-butyl 6-aminohexanoate are precursors to bioactive molecules (e.g., peptide mimetics). The target’s extended chain and branching could modulate interactions with enzymes or receptors, though specific studies are lacking .
Thermodynamic Stability : emphasizes the stability of tert-butyl esters under standard storage conditions. The target compound’s tert-butyl group likely confers comparable resistance to thermal or oxidative degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
